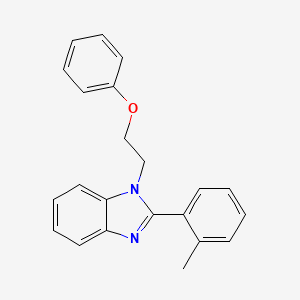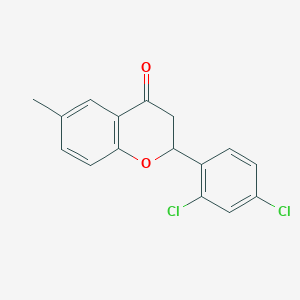![molecular formula C20H23N5O5S B6479040 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 880805-16-3](/img/structure/B6479040.png)
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also has two phenyl rings, each with two methoxy (-OCH3) groups attached, and an acetamide group (-NHCOCH3). These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl rings and the polar acetamide group could potentially influence its three-dimensional shape .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could potentially make it soluble in polar solvents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide:
Antioxidant Activity
This compound has shown significant antioxidant properties. It can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is often evaluated using assays like DPPH (1,1-diphenyl-2-picryl-hydrazyl), which measures the compound’s ability to donate hydrogen atoms or electrons to neutralize free radicals .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a variety of bacterial and fungal strains. This makes it a potential candidate for developing new antibiotics or antifungal agents. Its effectiveness is typically assessed through in vitro studies, where the compound is tested against different microbial cultures to determine its inhibitory concentration .
Anti-inflammatory Effects
Research indicates that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property is particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are usually measured using assays that quantify cytokine levels in cell cultures or animal models .
Anticancer Activity
The compound has been studied for its potential anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. This effect is often evaluated using cell viability assays, flow cytometry, and other molecular biology techniques to understand the pathways involved in apoptosis .
Antiviral Applications
This compound has shown promise in inhibiting the replication of certain viruses. Its antiviral activity is typically assessed through in vitro studies using viral cultures. The compound’s mechanism of action may involve interfering with viral entry, replication, or assembly processes .
Neuroprotective Effects
Studies suggest that this compound can protect neurons from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Neuroprotective effects are usually evaluated using cell culture models of neuronal cells exposed to oxidative stress or neurotoxins .
Antidiabetic Potential
The compound has been investigated for its ability to regulate blood glucose levels and improve insulin sensitivity. This makes it a potential therapeutic agent for managing diabetes. The antidiabetic effects are typically assessed using animal models of diabetes and measuring parameters such as blood glucose levels, insulin sensitivity, and pancreatic function .
Antihypertensive Properties
Research has shown that this compound can lower blood pressure by modulating the renin-angiotensin system or through vasodilation. This property is particularly useful for developing new treatments for hypertension. The antihypertensive effects are usually evaluated using animal models of hypertension and measuring blood pressure and related biomarkers .
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and potential applications. For example, it could be interesting to explore whether this compound has any biological activity, given its structural similarity to other biologically active compounds .
特性
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-27-14-7-5-12(9-16(14)29-3)19-23-24-20(25(19)21)31-11-18(26)22-13-6-8-15(28-2)17(10-13)30-4/h5-10H,11,21H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXMMRKEMONQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6478964.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B6478965.png)

![1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane](/img/structure/B6478981.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6478984.png)

![7-[(3,5-dimethylphenyl)amino]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B6478995.png)
![4-{[(2E)-3-(4-butylphenyl)-5,5-dioxo-hexahydro-5??-thieno[3,4-d][1,3]thiazol-2-ylidene]carbamoyl}butanoic acid](/img/structure/B6479010.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6479016.png)
![1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea](/img/structure/B6479020.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B6479048.png)
![N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B6479054.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B6479063.png)
![N-(1,3-benzothiazol-2-yl)tricyclo[4.3.1.1^{3,8}]undecane-1-carboxamide](/img/structure/B6479066.png)